molecular formula C8H13ClO3 B14411746 (1-Chloro-2,2,2-trimethoxyethylidene)cyclopropane CAS No. 82979-34-8

(1-Chloro-2,2,2-trimethoxyethylidene)cyclopropane

Cat. No.: B14411746
CAS No.: 82979-34-8
M. Wt: 192.64 g/mol
InChI Key: UIGXZMIWIWVXJS-UHFFFAOYSA-N
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Description

(1-Chloro-2,2,2-trimethoxyethylidene)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a 1-chloro-2,2,2-trimethoxyethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2,2,2-trimethoxyethylidene)cyclopropane typically involves the reaction of cyclopropane derivatives with chlorinated methoxy compounds under controlled conditions. One common method involves the use of a cyclopropane precursor and a chloromethylating agent in the presence of a base to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2,2,2-trimethoxyethylidene)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

(1-Chloro-2,2,2-trimethoxyethylidene)cyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which (1-Chloro-2,2,2-trimethoxyethylidene)cyclopropane exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorine and methoxy groups, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Chloro-2,2,2-trimethoxyethylidene)cyclopropane is unique due to the combination of its cyclopropane ring and the 1-chloro-2,2,2-trimethoxyethylidene group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-10-8(11-2,12-3)7(9)6-4-5-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGXZMIWIWVXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=C1CC1)Cl)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510753
Record name (1-Chloro-2,2,2-trimethoxyethylidene)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82979-34-8
Record name (1-Chloro-2,2,2-trimethoxyethylidene)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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